1-(3,4-Dimethylphenyl)-4-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Description
This compound features a pyrrolidin-2-one core substituted at the 1-position with a 3,4-dimethylphenyl group and at the 4-position with a 1,2,4-oxadiazole ring bearing a 4-isopropoxyphenyl substituent. The 3,4-dimethylphenyl moiety may sterically hinder interactions, modulating receptor binding or solubility.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-4-[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-14(2)28-20-9-6-17(7-10-20)22-24-23(29-25-22)18-12-21(27)26(13-18)19-8-5-15(3)16(4)11-19/h5-11,14,18H,12-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFYJKIETMKZQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)OC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,4-Dimethylphenyl)-4-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one represents a novel class of oxadiazole derivatives that have garnered attention for their potential biological activities. This article aims to provide a comprehensive overview of the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : Approximately 350.42 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activities of this compound are primarily attributed to its oxadiazole moiety, which has been extensively studied for various pharmacological effects. The following sections highlight its key biological activities:
Anticancer Activity
Recent studies have indicated that oxadiazole derivatives exhibit significant anticancer properties. The mechanism involves the inhibition of crucial enzymes involved in cancer cell proliferation, such as:
- Thymidylate Synthase
- Histone Deacetylases (HDAC)
- Topoisomerase II
In vitro studies demonstrated that compounds similar to the one can inhibit cell growth in various cancer cell lines, including breast and colon cancer cells. For instance, a study showed that 1,3,4-oxadiazole derivatives could effectively induce apoptosis in cancer cells by activating caspase pathways .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of bacteria and fungi. The oxadiazole ring is known to enhance the lipophilicity of compounds, allowing better penetration into microbial membranes. In particular:
- Gram-positive and Gram-negative Bacteria : Studies indicate effective inhibition against Staphylococcus aureus and Escherichia coli.
- Fungal Strains : The compound has shown activity against Candida albicans.
Anti-inflammatory Activity
Inflammation is a critical factor in many chronic diseases. The compound's ability to modulate inflammatory pathways has been explored through various assays. Notably:
- It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
Case Studies and Research Findings
Several research studies have been conducted to evaluate the biological activity of similar compounds:
- Study on Anticancer Potential :
- Antimicrobial Testing :
- Inflammation Modulation :
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
Table 1: Key Structural Features of Analogs
Key Observations :
- The isopropoxy group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the nitro group in the tetrahydroquinoline analog (logP ~2.8), affecting membrane permeability .
Physicochemical and Spectroscopic Comparisons
NMR Spectral Shifts
Evidence from NMR studies (e.g., Figure 6 in ) demonstrates that substituents in regions analogous to the target compound’s 3,4-dimethylphenyl and isopropoxyphenyl groups induce distinct chemical shifts. For example:
- 3,4-Dimethylphenyl: Methyl groups at positions 3 and 4 cause upfield shifts (~1.2–1.5 ppm for aromatic protons) due to electron-donating effects, contrasting with the nitro group’s downfield shifts (~2.5–3.0 ppm) in the tetrahydroquinoline analog .
- Oxadiazole vs. Oxazole : The 1,2,4-oxadiazole’s electron-withdrawing nature deshields adjacent protons, producing downfield shifts (~7.8–8.2 ppm for H-5 in oxadiazole) compared to 1,2-oxazole (~6.5–7.0 ppm) .
Table 2: Selected NMR Data (δ, ppm)
| Compound | Aromatic Protons (Regions A/B) | Oxadiazole/Oxazole Protons |
|---|---|---|
| Target Compound | 6.8–7.2 (dimethylphenyl) | 8.1 (H-5 oxadiazole) |
| Tetrahydroquinoline Analog | 7.5–8.0 (nitrophenyl) | 6.9 (H-5 oxazole) |
Crystallographic and Stability Insights
The tetrahydroquinoline analog crystallizes in a triclinic system (space group P1, a = 13.516 Å, b = 14.193 Å, c = 14.987 Å) with Z = 4 . The isopropoxy group may introduce steric hindrance, reducing crystal density compared to nitro-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
